molecular formula C16H24N4O2S B7054062 4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide

4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide

Cat. No.: B7054062
M. Wt: 336.5 g/mol
InChI Key: HBJUCHSLWSCGHK-UHFFFAOYSA-N
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Description

4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group attached to a benzene ring, which is further substituted with tert-butyl, trimethyl, and triazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of tert-Butyl and Trimethyl Groups: Alkylation reactions are employed to introduce the tert-butyl and trimethyl groups onto the benzene ring.

    Attachment of the Triazolylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The triazole moiety may also interact with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N,2,6-dimethylbenzenesulfonamide
  • 4-tert-butyl-N,2,6-trimethylbenzenesulfonamide
  • 4-tert-butyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide

Uniqueness

4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both tert-butyl and triazolylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N,2,6-trimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-11-7-13(16(3,4)5)8-12(2)15(11)23(21,22)20(6)9-14-17-10-18-19-14/h7-8,10H,9H2,1-6H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJUCHSLWSCGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N(C)CC2=NC=NN2)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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